BenchChemオンラインストアへようこそ!

3-[(Cyclohexanesulfinyl)methyl]aniline

Analytical Chemistry Quality Control Oxidation-State Purity

3-[(Cyclohexanesulfinyl)methyl]aniline (CAS 1247701-03-6) is an organosulfur small molecule of formula C13H19NOS and molecular weight 237.36 g/mol, comprising a cyclohexanesulfinyl group linked via a methylene bridge to a meta-aniline moiety. It belongs to a three-member oxidation-state series: the corresponding sulfide (3-[(cyclohexylsulfanyl)methyl]aniline, CAS 1184225-27-1, MW 221.36) and sulfone (3-[(cyclohexanesulfonyl)methyl]aniline, CAS 1184212-16-5, MW 253.36).

Molecular Formula C13H19NOS
Molecular Weight 237.36 g/mol
CAS No. 1247701-03-6
Cat. No. B1455349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclohexanesulfinyl)methyl]aniline
CAS1247701-03-6
Molecular FormulaC13H19NOS
Molecular Weight237.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)CC2=CC(=CC=C2)N
InChIInChI=1S/C13H19NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
InChIKeyWPODKEILCJOICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclohexanesulfinyl)methyl]aniline (CAS 1247701-03-6): Sulfoxide Building Block for Oxidation-State SAR and Chiral Probe Design


3-[(Cyclohexanesulfinyl)methyl]aniline (CAS 1247701-03-6) is an organosulfur small molecule of formula C13H19NOS and molecular weight 237.36 g/mol, comprising a cyclohexanesulfinyl group linked via a methylene bridge to a meta-aniline moiety [1]. It belongs to a three-member oxidation-state series: the corresponding sulfide (3-[(cyclohexylsulfanyl)methyl]aniline, CAS 1184225-27-1, MW 221.36) and sulfone (3-[(cyclohexanesulfonyl)methyl]aniline, CAS 1184212-16-5, MW 253.36) . The sulfinyl sulfur is a stereogenic center, rendering the compound chiral—a property absent in both the sulfide and sulfone analogs—and the S=O group serves as a single hydrogen-bond acceptor [2]. Commercial availability is limited: ≥95% purity material is offered by Enamine (EN300-79546), Leyan (1332354), and Biosynth (XZB70103), with typical lead times of 3–4 weeks for non-stock quantities [1].

Why Oxidation-State Interchange with Sulfide or Sulfone Analogs Is Not Equivalent for 3-[(Cyclohexanesulfinyl)methyl]aniline


The three oxidation states in the cyclohexyl–methyl–aniline series (sulfide –S–, sulfoxide –S(O)–, sulfone –S(O)₂–) are not interchangeable building blocks. The sulfur oxidation state governs three key properties relevant to target engagement and synthetic utility: (i) hydrogen-bond donor/acceptor capacity—the sulfoxide possesses exactly one H-bond acceptor, whereas the sulfide has none and the sulfone can engage in up to three hydrogen bonds, as explicitly demonstrated in galectin-3 ligand co-crystal structures where oxidation state altered both affinity and binding pose [1]; (ii) molecular geometry and chirality—the sulfoxide sulfur is a stereogenic center producing isolable enantiomers, a property absent in the achiral sulfide and sulfone, enabling enantiospecific SAR exploration [2]; (iii) metabolic and chemical reactivity—sulfoxides can undergo reversible metabolic reduction to the sulfide or oxidation to the sulfone in vivo, creating a distinct pharmacokinetic trajectory that neither endpoint analog can replicate [3]. Procurement of the incorrect oxidation-state analog therefore introduces uncontrolled variables in any SAR or medicinal chemistry campaign.

Quantitative Differentiation Evidence for 3-[(Cyclohexanesulfinyl)methyl]aniline vs. Sulfide and Sulfone Analogs


Molecular Weight Distinction Across Oxidation States Enables Chromatographic Resolution and Analytics

The target sulfoxide (MW 237.36) differs from its sulfide analog (MW 221.36) by 16 mass units (one oxygen atom) and from its sulfone analog (MW 253.36) by another 16 mass units [1]. This 16-Da spacing is analytically significant: LC-MS extracted-ion chromatograms can unequivocally resolve the three oxidation states in reaction mixtures or stability samples, and any cross-contamination (e.g., sulfoxide oxidation to sulfone during storage) is immediately quantifiable by the +16 Da shift [1]. By contrast, substitution of the target with the sulfide or sulfone analog eliminates the ability to monitor oxidation-state fidelity by mass spectrometry in the same chromatographic run.

Analytical Chemistry Quality Control Oxidation-State Purity

Chiral Sulfur Center in Sulfoxide Enables Enantiospecific SAR—Absent in Sulfide and Sulfone

The sulfinyl sulfur in 3-[(cyclohexanesulfinyl)methyl]aniline is a stereogenic center, yielding a pair of stable enantiomers (Rₛ and Sₛ configurations) [1]. In contrast, the corresponding sulfide (C–S–C) and sulfone (C–S(O)₂–C) are achiral at sulfur and cannot be resolved into enantiomers. Chiral sulfoxides are established pharmacophoric elements: enantiospecific sulfoxide drugs (e.g., esomeprazole vs. racemic omeprazole) show divergent target binding, metabolism, and clinical efficacy [2]. For any SAR program exploring the effect of sulfur chirality on target engagement, the sulfoxide is the sole viable candidate in this oxidation-state series [1][3].

Medicinal Chemistry Chiral Resolution Stereochemistry

Single Hydrogen-Bond Acceptor Capacity Differentiates Sulfoxide from Sulfide (0 HBA) and Sulfone (3 HBA) in Target Binding

In a galectin-3 ligand series with matched sulfide, sulfoxide, and sulfone substituents, co-crystal structures and thermodynamic analyses revealed that the sulfoxide contributes exactly one hydrogen-bond acceptor (the S=O oxygen), the sulfide contributes zero, and the sulfone engages in three hydrogen bonds (two direct to protein side chains, one water-mediated) [1]. The sulfoxide-bearing ligand showed an affinity decrease relative to the sulfide, while the sulfone increased affinity, indicating that the number and geometry of hydrogen bonds directly modulate binding thermodynamics [1]. This graduated HBA profile means that the sulfoxide occupies a unique intermediate interaction space—neither inert like the sulfide nor strongly polar like the sulfone—that cannot be replicated by either endpoint analog.

Structural Biology Ligand Design Hydrogen Bonding

Commercial Availability and Pricing: Sulfoxide Is a Premium, Longer-Lead-Time Scaffold Relative to Sulfide

The sulfoxide (CAS 1247701-03-6) is available from Enamine (EN300-79546, 95% purity), Leyan (1332354, 95%), and Biosynth (XZB70103, min. 95%) with a catalog price of $772.00 per 50 mg and a lead time of 3–4 weeks for non-stock quantities at Biosynth . CymitQuimica lists 50 mg at €539.00 . In comparison, the sulfide analog (CAS 1184225-27-1) is listed by Fluorochem and CymitQuimica at typically lower cost and broader availability, reflecting the additional synthetic step (sulfide oxidation) required to produce the sulfoxide . The sulfone analog (CAS 1184212-16-5) is also commercially cataloged by Fluorochem and CymitQuimica . The sulfoxide's higher price point and constrained supply chain mean procurement planning must account for longer lead times and higher cost per gram compared to the sulfide.

Procurement Supply Chain Cost Analysis

Validated Research Application Scenarios for 3-[(Cyclohexanesulfinyl)methyl]aniline (CAS 1247701-03-6)


Oxidation-State SAR Triad: Sulfide → Sulfoxide → Sulfone in Medicinal Chemistry

In structure-activity relationship (SAR) campaigns, systematically varying sulfur oxidation state across the sulfide (CAS 1184225-27-1), sulfoxide (CAS 1247701-03-6), and sulfone (CAS 1184212-16-5) triad enables deconvolution of hydrophobic, hydrogen-bonding, and electrostatic contributions to target binding. The sulfoxide's single H-bond acceptor—quantitatively distinct from the sulfide (0 HBA) and sulfone (3 HBA) as shown in galectin-3 co-crystal structures [1]—allows medicinal chemists to probe whether a mono-HBA interaction optimizes affinity or selectivity. The 16-Da mass spacing between each oxidation state facilitates LC-MS monitoring of synthetic progression and metabolite identification [2]. Procurement of all three oxidation states from vendors such as Enamine, Fluorochem, and Biosynth enables a complete oxidation-state SAR matrix .

Enantiopure Sulfoxide Synthesis for Chiral Probe and IP Development

The sulfinyl sulfur stereogenic center in 3-[(cyclohexanesulfinyl)methyl]aniline permits resolution into Rₛ and Sₛ enantiomers, a capability not available with the corresponding sulfide or sulfone [1]. Enantiopure sulfoxides are established in drug discovery: esomeprazole (S-enantiomer of omeprazole) exemplifies how sulfoxide chirality drives differential proton-pump inhibition and clinical pharmacokinetics [2]. For organizations developing enantiospecific IP or investigating stereochemistry-dependent target engagement, the sulfoxide is the only scaffold in this series that supports chiral resolution. Asymmetric oxidation of the sulfide precursor or chiral chromatographic separation of the racemic sulfoxide are standard routes to enantiopure material [1].

Drug Impurity Reference Standard and Analytical Method Development

3-[(Cyclohexanesulfinyl)methyl]aniline is explicitly marketed as a reference substance for drug impurity profiling by multiple vendors [1]. The sulfoxide oxidation state is a common metabolite or degradant of sulfide-containing pharmaceuticals, making the compound suitable as an authentic impurity standard for HPLC/LC-MS method validation [2]. Its molecular weight (237.36) and characteristic S=O IR absorption provide orthogonal analytical handles for quantifying trace-level oxidation impurities in drug substance batches. Procurement at ≥95% purity from certified vendors ensures suitability as a reference standard .

Versatile Building Block for Parallel Synthesis and Library Production

The meta-aniline –NH₂ handle provides a reactive site for amide coupling, sulfonamide formation, reductive amination, and urea synthesis, while the cyclohexanesulfinyl group contributes steric bulk, lipophilicity, and a chiral center [1]. This dual functionality enables the compound to serve as a diversity element in parallel library synthesis. The cyclohexyl group increases cLogP relative to smaller alkyl sulfoxides, potentially enhancing membrane permeability of derived analogs [2]. Enamine LLC catalogs this compound (EN300-79546) specifically as a building block for medicinal chemistry library production [1].

Quote Request

Request a Quote for 3-[(Cyclohexanesulfinyl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.